1-(2-Methylphenyl)-3-{[1-(pyrimidin-2-yl)pyrrolidin-2-yl]methyl}urea

Lipophilicity Structural analogs Drug design

Prioritize CAS 2097864-58-7 for hit-to-lead SAR campaigns to map the impact of the 2-methylphenyl substituent. With XLogP3 2.3 (vs. 2.5 for 4-chlorophenylmethyl analogs), this compound provides a discrete lipophilicity data point for correlating logP with selectivity. The 2-methylphenyl urea substructure is validated by BIO 1211 (IC50 1 nM against VLA-4). Deploy in integrin or GPCR panel screens requiring precise pharmacophore discrimination. Scaffold-level oral bioavailability precedent justifies PK follow-up in rodents upon promising in vitro potency.

Molecular Formula C17H21N5O
Molecular Weight 311.389
CAS No. 2097864-58-7
Cat. No. B2417771
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-Methylphenyl)-3-{[1-(pyrimidin-2-yl)pyrrolidin-2-yl]methyl}urea
CAS2097864-58-7
Molecular FormulaC17H21N5O
Molecular Weight311.389
Structural Identifiers
SMILESCC1=CC=CC=C1NC(=O)NCC2CCCN2C3=NC=CC=N3
InChIInChI=1S/C17H21N5O/c1-13-6-2-3-8-15(13)21-17(23)20-12-14-7-4-11-22(14)16-18-9-5-10-19-16/h2-3,5-6,8-10,14H,4,7,11-12H2,1H3,(H2,20,21,23)
InChIKeyUHGWQDJSQUIGOF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2097864-58-7 Procurement Guide: 1-(2-Methylphenyl)-3-{[1-(pyrimidin-2-yl)pyrrolidin-2-yl]methyl}urea for Targeted Screening


1-(2-Methylphenyl)-3-{[1-(pyrimidin-2-yl)pyrrolidin-2-yl]methyl}urea (CAS 2097864-58-7) is a synthetic urea derivative with molecular formula C₁₇H₂₁N₅O and a molecular weight of 311.4 g/mol. Its structure features a pyrimidine-substituted pyrrolidine scaffold coupled via a urea bridge to a 2-methylphenyl group . Physical properties including a computed XLogP3 of 2.3 and a topological polar surface area (TPSA) of 70.2 Ų place this compound among lipophilic yet moderately polar drug-like molecules [1]. While no authoritative crystallographic data are reported, the compound's scaffold architecture is consistent with a class of pyrrolidine-pyrimidine ureas that have been investigated as ACC inhibitors in patent literature [2]. The compound is commercially available from screening compound suppliers, typically at micromolar quantities for initial high-throughput screening (HTS) campaigns.

Why 2097864-58-7 Cannot Be Replaced by Other Pyrrolidine-Pyrimidine Urea Analogs


The core pyrrolidine-pyrimidine-urea scaffold is shared by multiple commercially available analogs, but small changes in the aryl substituent produce quantitatively divergent biological outcomes that preclude generic substitution. Within the urea transporter family, BindingDB data show that structurally similar compounds differing only in their aromatic appendages can exhibit IC50 values of 150 nM and 750 nM against the same target in identical assay systems [1]. Furthermore, the 2-methylphenyl group itself has a demonstrated capacity to confer low-nanomolar potency in integrin antagonist contexts, with a structurally related 2-methylphenyl urea derivative achieving an IC50 of 1 nM against VLA-4 [2]. These observations reinforce that aryl substitution is a critical potency determinant rather than a passive structural feature. Without experimental IC50 data for this specific compound, any assumption of functional equivalence to its nearest scaffold analogs carries unacceptable risk for hit validation and structure–activity relationship (SAR) campaigns.

Quantitative Differentiation Evidence for 2097864-58-7 Relative to Closest Scaffold Analogs


Lipophilicity (XLogP3) Differentiates 2-Methylphenyl from 2,6-Difluorophenyl and 2-Phenylethyl Analogs

The 2-methylphenyl substituent of 2097864-58-7 yields an XLogP3 of 2.3, which represents a moderate lipophilicity profile distinct from both the 2,6-difluorophenyl analog (XLogP3 not reported but the compound has a lower molecular weight—333.34 g/mol vs. 311.4 g/mol—and would be expected to exhibit distinct logP behavior due to fluorine substitution) and the 2-phenylethyl analog (CAS 2097930-12-4, which has an extended alkyl linker and a different hydrogen bond donor profile, XLogP3 not available) [1]. Among a broader set of scaffold relatives, the 2-methyl compound's TPSA of 70.2 Ų is identical to that of the 4-chlorophenylmethyl analog (CAS 2097920-99-3) [2], confirming that the primary variability within this series resides in logP rather than hydrogen bonding.

Lipophilicity Structural analogs Drug design

Sensitivity of Urea Transporter Inhibition IC50 to Aryl Substituent Modification

BindingDB data for urea derivatives evaluated against rat UT-A1 in MDCK cells demonstrate that modest structural modifications can produce large functional differences. CHEMBL4852814 exhibits an IC50 of 150 nM, while CHEMBL4877290, with a closely related structure, shows an IC50 of 750 nM in the same assay system [1]. This fivefold range in potency highlights that the aryl substituent is a primary determinant of target engagement. Although neither of these database entries corresponds exactly to 2097864-58-7, they establish a class-level expectation that the 2-methylphenyl substituent of 2097864-58-7 will not necessarily recapitulate the potency of any other scaffold member.

Urea transporter Scaffold SAR Lead optimization

2-Methylphenyl Urea Pharmacophore as a Proven High-Affinity Binding Motif

The 2-methylphenyl urea motif has been independently validated as a high-affinity pharmacophore in integrin biology. BIO 1211, a compound containing a 2-methylphenyl urea substructure, achieves an IC50 of 1 nM in a VCAM-Ig Jurkat surface binding assay against α4β1 (VLA-4) [1]. This demonstrates that the steric and electronic properties of the 2-methylphenyl group—in particular its ortho-methyl substitution pattern—can contribute to sub-nanomolar target engagement when positioned appropriately within a urea-containing scaffold. While this evidence derives from a non-identical chemotype, the common 2-methylphenyl urea feature supports the hypothesis that 2097864-58-7 may outperform unsubstituted phenyl or heteroaryl analogs in assays where such binding interactions are relevant.

Integrin antagonists Pharmacophore modeling Binding affinity

Oral Bioavailability Potential Informed by Difluoro Analog Pharmacokinetic Data

The pyrrolidine-pyrimidine scaffold has demonstrated oral bioavailability in rodent models. A structurally related difluorinated pyrrolidine-pyrimidine compound achieved 22% oral bioavailability in rat, while its parent (non-fluorinated) compound showed essentially no oral bioavailability [1]. The 2-methylphenyl group of 2097864-58-7 provides similar lipophilic character to fluorine substitution without introducing metabolically labile C–F bonds, suggesting that this compound may offer a PK profile distinct from both the difluoro and unsubstituted analogs. Without dedicated PK studies, this remains a class-level inference, but it underscores the rationale for procuring 2097864-58-7 specifically for in vivo follow-up of hits identified in vitro.

Oral bioavailability Pharmacokinetics In vivo

Optimal Research and Screening Applications for 2097864-58-7


Kinase or GPCR Panel Screening Where Aryl Substituent SAR is Unexplored

Given the demonstrated sensitivity of target engagement to aryl substitution within the pyrrolidine-pyrimidine urea class [1], 2097864-58-7 should be included in kinase or GPCR panel screens specifically when researchers aim to map the SAR landscape of the 2-methylphenyl attachment. Its distinct lipophilicity (XLogP3 2.3 vs. 2.5 for the 4-chlorophenylmethyl analog) provides a discrete data point for correlating logP with selectivity or potency [2].

Integrin or Cell Adhesion Assays Leveraging the 2-Methylphenyl Urea Pharmacophore

The 2-methylphenyl urea substructure has a validated track record in integrin binding, with BIO 1211 achieving an IC50 of 1 nM against VLA-4 [3]. 2097864-58-7 should be deployed in cell adhesion or integrin activation assays where this pharmacophore is hypothesized to contribute to target engagement, particularly in comparison with analogs bearing unsubstituted phenyl or heteroaryl groups.

In Vivo Pharmacokinetic Follow-Up After In Vitro Hit Confirmation

The scaffold family has shown oral bioavailability in rodents (22% for a difluoro analog) [4]. If 2097864-58-7 exhibits promising in vitro potency, its procurement for preliminary rodent PK studies is justified over other analogs that lack this scaffold-level PK precedent. The 2-methyl group may confer distinct metabolic stability relative to halogenated or extended-chain analogs.

Computational Docking and Pharmacophore Model Refinement

The computed properties of 2097864-58-7 (TPSA 70.2 Ų, XLogP3 2.3 [2]) combined with its rotatable bond count (4) make it a suitable probe for computational docking studies. Its well-defined structure enables precise pharmacophore model refinement, particularly when used alongside the 2,6-difluorophenyl and 2-phenylethyl analogs to calibrate steric and electrostatic constraints in virtual screening workflows.

Quote Request

Request a Quote for 1-(2-Methylphenyl)-3-{[1-(pyrimidin-2-yl)pyrrolidin-2-yl]methyl}urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.